molecular formula C22H27ClN2O3 B4208418 1-[4-[4-(5,6-Dimethylbenzimidazol-1-yl)butoxy]-3-methoxyphenyl]ethanone;hydrochloride

1-[4-[4-(5,6-Dimethylbenzimidazol-1-yl)butoxy]-3-methoxyphenyl]ethanone;hydrochloride

Cat. No.: B4208418
M. Wt: 402.9 g/mol
InChI Key: UAXNTUNODPFZFL-UHFFFAOYSA-N
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Description

1-[4-[4-(5,6-Dimethylbenzimidazol-1-yl)butoxy]-3-methoxyphenyl]ethanone;hydrochloride is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[4-(5,6-Dimethylbenzimidazol-1-yl)butoxy]-3-methoxyphenyl]ethanone;hydrochloride typically involves multiple steps. The initial step often includes the formation of the benzimidazole core, followed by the introduction of the butoxy and methoxy substituents. The final step involves the formation of the ethanone hydrochloride moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-[4-(5,6-Dimethylbenzimidazol-1-yl)butoxy]-3-methoxyphenyl]ethanone;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

1-[4-[4-(5,6-Dimethylbenzimidazol-1-yl)butoxy]-3-methoxyphenyl]ethanone;hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[4-[4-(5,6-Dimethylbenzimidazol-1-yl)butoxy]-3-methoxyphenyl]ethanone;hydrochloride involves its interaction with specific molecular targets. . This can result in various biological effects, including inhibition of cell division and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    Mebendazole: An antiparasitic drug with a benzimidazole core.

    Albendazole: Another antiparasitic agent with structural similarities.

    Omeprazole: A proton pump inhibitor used to treat acid-related disorders.

Uniqueness

1-[4-[4-(5,6-Dimethylbenzimidazol-1-yl)butoxy]-3-methoxyphenyl]ethanone;hydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of a benzimidazole core with butoxy and methoxy groups makes it a versatile compound for various applications.

Properties

IUPAC Name

1-[4-[4-(5,6-dimethylbenzimidazol-1-yl)butoxy]-3-methoxyphenyl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3.ClH/c1-15-11-19-20(12-16(15)2)24(14-23-19)9-5-6-10-27-21-8-7-18(17(3)25)13-22(21)26-4;/h7-8,11-14H,5-6,9-10H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXNTUNODPFZFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CCCCOC3=C(C=C(C=C3)C(=O)C)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-[4-(5,6-Dimethylbenzimidazol-1-yl)butoxy]-3-methoxyphenyl]ethanone;hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.